Omtriptolide sodium
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Overview
Description
Omtriptolide sodium is a derivative of triptolide, a diterpene triepoxide isolated from the Chinese medicinal herb Tripterygium wilfordii Hook F. This compound has garnered significant interest due to its potent antitumor, immunosuppressive, and anti-inflammatory properties . This compound is known for its enhanced water solubility compared to triptolide, making it a more viable candidate for clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of omtriptolide sodium involves several steps, starting from triptolide. The process includes:
Oxidation: Triptolide undergoes oxidation using reagents like sodium periodate (NaIO4) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxidized product is then reduced using sodium borohydride (NaBH4) to yield omtriptolide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction of triptolide from Tripterygium wilfordii, followed by the aforementioned synthetic steps. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Omtriptolide sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4).
Substitution: Various organic reagents depending on the desired functional group.
Major Products: The major products formed from these reactions include various derivatives of omtriptolide, each with unique pharmacological properties .
Scientific Research Applications
Omtriptolide sodium has a wide range of scientific research applications:
Chemistry: Used as a lead compound for synthesizing new derivatives with enhanced properties.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Omtriptolide sodium exerts its effects through multiple mechanisms:
Molecular Targets: It targets voltage-dependent calcium channels (VDCCs) and inhibits T cell activation.
Pathways Involved: It induces apoptosis by modulating various signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of caspases.
Comparison with Similar Compounds
Triptolide: The parent compound with similar pharmacological properties but lower water solubility.
Minnelide: A water-soluble prodrug of triptolide with enhanced bioavailability.
PG490-88Na: Another derivative of triptolide with improved pharmacokinetic properties.
Uniqueness: Omtriptolide sodium stands out due to its enhanced water solubility, making it more suitable for clinical applications compared to its parent compound, triptolide. Its ability to modulate multiple molecular targets and pathways also contributes to its unique therapeutic potential .
Properties
CAS No. |
195883-09-1 |
---|---|
Molecular Formula |
C24H27NaO9 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
sodium;4-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoate |
InChI |
InChI=1S/C24H28O9.Na/c1-10(2)22-17(32-22)18-24(33-18)21(3)7-6-11-12(9-29-19(11)28)13(21)8-14-23(24,31-14)20(22)30-16(27)5-4-15(25)26;/h10,13-14,17-18,20H,4-9H2,1-3H3,(H,25,26);/q;+1/p-1/t13-,14-,17-,18-,20+,21-,22-,23+,24+;/m0./s1 |
InChI Key |
GLBMIEFQNYULDO-UFZHVSJGSA-M |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+] |
SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+] |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Omtriptolide sodium; YM 274; YM-274; YM274. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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